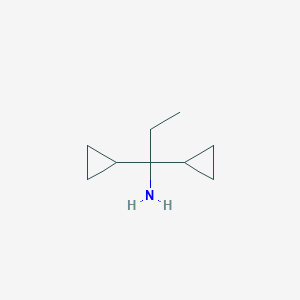

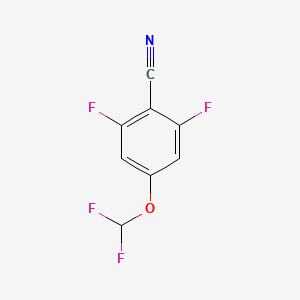

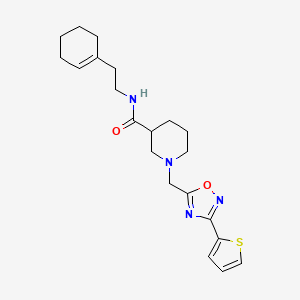

![molecular formula C15H12ClNO3 B2855891 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol CAS No. 382156-27-6](/img/structure/B2855891.png)

4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol” is a Schiff base ligand . Schiff bases are known to coordinate to metal atoms in different ways under different reaction conditions . They have a diverse spectrum of biological and pharmaceutical activities .

Synthesis Analysis

The Schiff base ligand was synthesized in a methanolic medium . It was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield was 73.91%, and the color of the product was brown .Molecular Structure Analysis

The Schiff base ligand coordinated to the metal (II) ion via the azomethine nitrogen and phenolic . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn . A six-coordinated octahedral geometry for all these complexes was proposed .Chemical Reactions Analysis

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .Physical And Chemical Properties Analysis

The Schiff base ligand has a melting point greater than 350°C . Its molar conductance is 16 Ohm-1·cm2·mol^-1 .科学研究应用

Antibacterial Applications

The Schiff base of 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol has been studied for its antibacterial properties . Research indicates that its metal complexes exhibit higher antibacterial activity than the free ligand against both Gram-negative and Gram-positive bacteria . This suggests potential for developing new antibacterial agents.

Chemical Synthesis Applications

In chemical synthesis, this compound is utilized in the formation of Schiff base metal complexes . These complexes are of interest due to their stability and potential as intermediates in the synthesis of various chemical compounds .

Industrial Applications

The Schiff bases and their metal complexes have extensive industrial applications, including roles as antimicrobial, antioxidative, antibiotic, and anticancer agents . Their versatility in binding with metals makes them valuable in industrial chemical processes.

Medical Research Applications

In medical research, derivatives of 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol have been synthesized and evaluated for their anticancer activities . These compounds have shown promise against several cancer cell lines, indicating their potential use in cancer therapy.

Pharmaceutical Applications

The compound’s derivatives have been explored for their pharmaceutical applications , particularly in the development of drugs with antibacterial and antitumor properties . The ability to modify the structure for specific biological applications makes it a valuable target for pharmaceutical research.

Antioxidant Activity

Research has also been conducted on the antioxidant activity of this compound and its metal complexes. These studies are crucial for understanding how these compounds can be used to combat oxidative stress in biological systems .

属性

IUPAC Name |

4-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-9,18H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHINMAVDDOJLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=CC3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

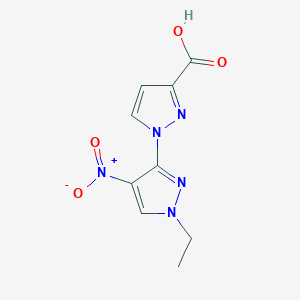

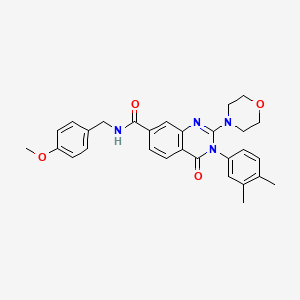

![2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2855816.png)

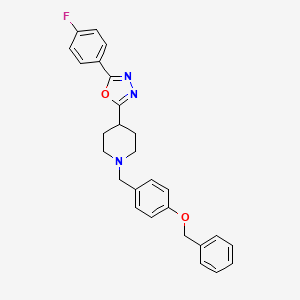

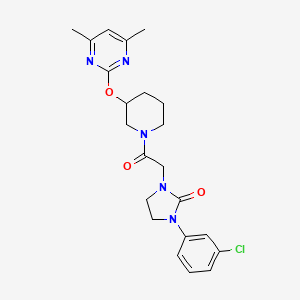

![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)

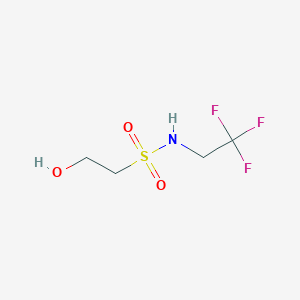

![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)